molecular formula C11H11F3O5S B13409003 (R)-benzyl alpha-trifluoromethanesulphonyloxy propanoate

(R)-benzyl alpha-trifluoromethanesulphonyloxy propanoate

Cat. No.: B13409003
M. Wt: 312.26 g/mol
InChI Key: OCZJJSVVVXDQQC-MRVPVSSYSA-N
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Description

®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is a chiral compound that features a trifluoromethylsulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate typically involves the esterification of ®-2-(Trifluoromethylsulfonyloxy)propionic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. The benzyl group can provide additional steric hindrance and electronic effects, potentially enhancing the compound’s selectivity and potency in various applications .

Properties

Molecular Formula

C11H11F3O5S

Molecular Weight

312.26 g/mol

IUPAC Name

benzyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C11H11F3O5S/c1-8(19-20(16,17)11(12,13)14)10(15)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

OCZJJSVVVXDQQC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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